Acid Green A

Overview

Description

Acid Green A is a synthetic dye composed of azo chromophores and is used in a variety of industries, including cosmetics, pharmaceuticals, and food coloring. It is a member of the azo dye family, which is the most widely used class of synthetic dyes. This compound has a wide range of applications and is used as a colorant in a variety of products, including cosmetics, pharmaceuticals, and food coloring. It is also used in the production of paper, textiles, and plastics. This compound is a water-soluble dye which is produced from an aqueous solution of an azo chromophore. It is a strong acid dye and is used in a variety of industrial processes.

Scientific Research Applications

Biosynthesis and Molecular Weight Regulation of Biopolymers

Acid Green A, being a type of acidic mucopolysaccharide, shares similarities with Hyaluronic acid (HA) in terms of industrial production and molecular weight concerns. The research on HA's green biosynthesis and molecular weight regulation provides insights into diversified production and applications, which could be relevant for this compound as well (Qiu et al., 2021).

Application in Soil Improvement

Studies on the dynamic effects of different green manures on acid soil inorganic phosphorus fractions may offer a parallel understanding of how this compound could influence soil properties, given its acidic nature (Hong Ji-wan, 2014).

Green Electronics

This compound, while not directly mentioned, could potentially be investigated under the umbrella of “Green Electronics”, which focuses on environmentally friendly materials for electronics integration, especially given its chemical properties (Srivastava, 2018).

Recovery of Metals using Green Chemistry

Research on using glycine or glutamate in green chemistry for metal recovery can provide a foundation for exploring this compound’s potential in similar applications, given its chemical structure and properties (Jamett et al., 2022).

Green Chemistry in Educational Settings

The role of this compound in educational settings, particularly in the context of green chemistry, could be analogous to studies on acid-base concepts and green chemistry activities in secondary education (Karpudewan et al., 2016).

Green Lewis Acids in Organic Chemistry

The evolution of Lewis acid-catalyzed reactions to more environmentally friendly conditions in organic chemistry could encompass research involving this compound, considering its potential as an acidic catalyst (Hechelski et al., 2018).

Biodiesel Production and Biomass Research

Research on biodiesel production from lignocellulosic biomass offers insights into sustainable and green chemistry approaches that could be relevant for applications involving this compound (Infante et al., 2021).

Ocean Acidification and Ecosystem Interactions

Studies on ocean acidification and its interactions with ecosystems could provide a framework for understanding the environmental impact and applications of this compound in marine settings (Yates et al., 2015).

Heterogenization of Catalysts in Green Chemistry

The heterogenization of catalysts for green chemistry, particularly those with acidic properties, could offer insights into the potential applications of this compound in catalytic processes (Rafiee & Eavani, 2016).

Micelle-Templated Silicas and Solid Acids

The role of solid acids, such as those based on micelle-templated silicas, in green chemistry could provide a context for understanding the applications of this compound in similar processes (Clark, 2002).

Dual-Situated Learning Models in Chemistry Education

Exploring the potential of this compound in educational models, particularly those focusing on green chemistry concepts, can be informed by studies on acids and bases within green chemistry-based learning models (Hwa Hwa & Karpudewan, 2017).

Sustainable Adipic Acid Synthesis

Research on sustainable routes for synthesizing adipic acid from biomass derivatives can offer insights into the potential green chemistry applications of this compound, given its relevance in chemical synthesis (Lang & Li, 2021).

Nanotechnology in Science

Nanotechnology's role in scientific research, particularly in green nanotechnology, could potentially encompass applications involving this compound, especially in creating safe and clean processes (Abbas & Baker, 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Green A involves the condensation of 2-naphthol with 4,5-diaminobenzenesulfonic acid followed by diazotization and coupling with resorcinol.", "Starting Materials": [ "2-naphthol", "4,5-diaminobenzenesulfonic acid", "sodium nitrite", "hydrochloric acid", "resorcinol", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol and 4,5-diaminobenzenesulfonic acid in sulfuric acid and heat the mixture to 150°C to form the condensation product.", "Step 2: Cool the mixture and add water to precipitate the product.", "Step 3: Dissolve the product in sodium hydroxide and add sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Add resorcinol to the diazonium salt solution to form the coupling product.", "Step 5: Isolate the product by filtration and washing with water." ] } | |

CAS RN |

93942-43-9 |

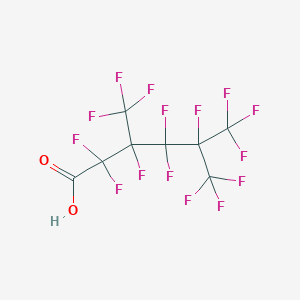

Molecular Formula |

C29H36KN2O6S2 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate |

InChI |

InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37); |

InChI Key |

SVWRTMKKQMCDTO-UHFFFAOYSA-N |

SMILES |

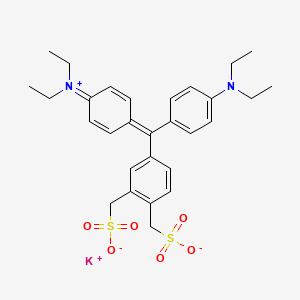

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)O)CS(=O)(=O)[O-].[K] |

Other CAS RN |

93942-43-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)

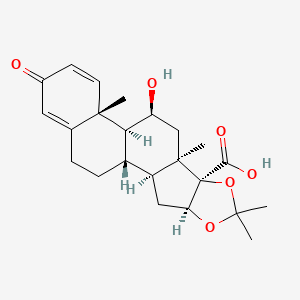

![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)

![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)

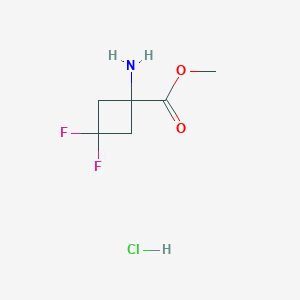

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)

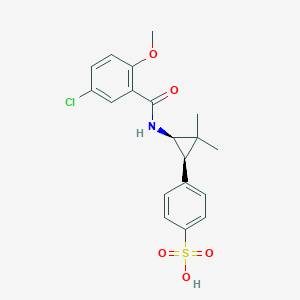

![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)